molecular formula C22H26N6O B6461621 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one CAS No. 2548996-62-7

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one

Cat. No. B6461621
CAS RN: 2548996-62-7
M. Wt: 390.5 g/mol
InChI Key: XEZXOVBXLXRRDK-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyridazines, on the other hand, are diazines (six-membered heterocyclic compounds with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and pyridazines is characterized by their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and pyridazines depend on their specific structure. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives show two signals for C=O groups .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b]pyridazine scaffold have been found to exhibit anticancer activity . They can interact with various enzymes and receptors in the biological system, which could potentially inhibit the growth of cancer cells .

Antimicrobial Activity

These compounds have shown significant antimicrobial activity . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b]pyridazine derivatives have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Activity

These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

The 1,2,4-triazolo[3,4-b]pyridazine derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b]pyridazine derivatives have been used as antitubercular agents . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from person to person through tiny droplets released into the air via coughs and sneezes .

Treatment of Cardiovascular Disorders

These compounds have been utilized in the treatment of cardiovascular disorders . Cardiovascular disease generally refers to conditions that involve narrowed or blocked blood vessels that can lead to a heart attack, chest pain (angina), or stroke .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles and pyridazines is largely dependent on their specific structure and the biological target. They are known to interact with various enzymes and receptors, leading to their broad-spectrum biological activities .

Future Directions

The future directions in the research of 1,2,4-triazoles and pyridazines involve the development of new synthetic methods and the discovery of new biological activities . These compounds continue to attract attention due to their significant therapeutic potential .

properties

IUPAC Name

1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-3-19(16-7-5-4-6-8-16)22(29)27-13-17-11-26(12-18(17)14-27)21-10-9-20-24-23-15(2)28(20)25-21/h4-10,17-19H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZXOVBXLXRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one

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